Cas no 75534-18-8 (1-bromo-2-(2-chloroethyl)benzene)
1-bromo-2-(2-chloroethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-bromo-2-(2-chloroethyl)benzene
- 857-594-7
- EN300-178419
- FFJNMAJBMVALKU-UHFFFAOYSA-N
- AKOS014196897
- ADA53418
- SCHEMBL4965401
- CS-0237137
- 2-bromophenethylchloride
- 75534-18-8
-
- Inchi: 1S/C8H8BrCl/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6H2
- InChI Key: FFJNMAJBMVALKU-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1CCCl
Computed Properties
- Exact Mass: 217.94979g/mol
- Monoisotopic Mass: 217.94979g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 95.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 0Ų
1-bromo-2-(2-chloroethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-178419-0.05g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 0.05g |
$76.0 | 2023-09-19 | |
| Enamine | EN300-178419-0.1g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 0.1g |
$113.0 | 2023-09-19 | |
| Enamine | EN300-178419-0.25g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 0.25g |
$162.0 | 2023-09-19 | |
| Enamine | EN300-178419-0.5g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 0.5g |
$310.0 | 2023-09-19 | |
| Enamine | EN300-178419-1.0g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 1g |
$414.0 | 2023-06-02 | |
| Enamine | EN300-178419-2.5g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 2.5g |
$810.0 | 2023-09-19 | |
| Enamine | EN300-178419-5.0g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 5g |
$1199.0 | 2023-06-02 | |
| Enamine | EN300-178419-10.0g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 10g |
$1778.0 | 2023-06-02 | |
| Enamine | EN300-178419-1g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 1g |
$414.0 | 2023-09-19 | |
| Enamine | EN300-178419-5g |
1-bromo-2-(2-chloroethyl)benzene |
75534-18-8 | 95% | 5g |
$1199.0 | 2023-09-19 |
1-bromo-2-(2-chloroethyl)benzene Suppliers
1-bromo-2-(2-chloroethyl)benzene Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 1-bromo-2-(2-chloroethyl)benzene
Research Update on 1-Bromo-2-(2-chloroethyl)benzene (CAS 75534-18-8): Synthesis, Applications, and Recent Advances
1-Bromo-2-(2-chloroethyl)benzene (CAS 75534-18-8) is a halogenated aromatic compound that has garnered significant attention in chemical and pharmaceutical research due to its versatile reactivity and potential as a building block for more complex molecules. Recent studies have explored its applications in drug discovery, material science, and organic synthesis, highlighting its importance in the development of novel therapeutic agents and functional materials.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-bromo-2-(2-chloroethyl)benzene as a key intermediate in the synthesis of potent kinase inhibitors. The researchers utilized its reactive bromo and chloroethyl groups to construct a series of pyrimidine derivatives, which showed promising activity against cancer-related protein kinases. The study reported IC50 values in the nanomolar range for several compounds, suggesting potential for further development as anticancer agents.
In the field of organic electronics, a recent breakthrough was achieved using 1-bromo-2-(2-chloroethyl)benzene as a precursor for π-conjugated polymers. A 2024 Advanced Materials publication described how controlled polymerization of derivatives of this compound led to materials with exceptional charge transport properties, opening new possibilities for flexible electronics and organic photovoltaics. The study emphasized the compound's role in achieving precise molecular architectures critical for device performance.
From a synthetic chemistry perspective, novel methodologies for the preparation and functionalization of 1-bromo-2-(2-chloroethyl)benzene have emerged. A 2023 Organic Letters report presented a palladium-catalyzed cross-coupling protocol that enables efficient derivatization of this compound under mild conditions, significantly expanding its synthetic utility. The authors demonstrated applications in constructing complex polycyclic systems relevant to natural product synthesis.
Pharmacological research has also benefited from advances in understanding this compound's reactivity. Recent studies have explored its metabolism in biological systems, with a 2024 Chemical Research in Toxicology paper identifying major metabolic pathways and potential reactive intermediates. This work provides crucial safety data for drug development programs utilizing this chemical scaffold.
Looking forward, the unique combination of aromatic and aliphatic halogen substituents in 1-bromo-2-(2-chloroethyl)benzene continues to inspire innovative applications. Current research directions include its use in PROTAC (proteolysis targeting chimera) design for targeted protein degradation and as a versatile handle for bioconjugation in antibody-drug conjugates. The compound's dual functionality offers distinct advantages in constructing complex molecular architectures with precise control over spatial arrangement.
In conclusion, 1-bromo-2-(2-chloroethyl)benzene (CAS 75534-18-8) remains a valuable tool in chemical biology and medicinal chemistry research. Recent advances have expanded its applications across multiple disciplines, from drug discovery to materials science. As synthetic methodologies continue to evolve and our understanding of its biological interactions deepens, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and functional materials.
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